6'-Desmethyl-6'-methylhydroxy etoricoxib N1'-oxide is a derivative of etoricoxib, a selective cyclooxygenase-2 inhibitor primarily used for its anti-inflammatory and analgesic properties. This compound is classified as a non-steroidal anti-inflammatory drug (NSAID) and is part of the oxicam class, which is characterized by its ability to selectively inhibit the cyclooxygenase-2 enzyme without significantly affecting cyclooxygenase-1. The molecular formula for 6'-desmethyl-6'-methylhydroxy etoricoxib N1'-oxide is , and it has a CAS number of 570394-08-0 .
The synthesis of 6'-desmethyl-6'-methylhydroxy etoricoxib N1'-oxide typically involves several steps, starting from the parent compound etoricoxib. Key methods include:
The synthesis requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to optimize yield and purity. Advanced techniques such as high-performance liquid chromatography (HPLC) are often employed for purification and analysis of the final product .
The molecular structure of 6'-desmethyl-6'-methylhydroxy etoricoxib N1'-oxide features a complex arrangement that includes:
The compound's structural data can be represented in various formats:
6'-Desmethyl-6'-methylhydroxy etoricoxib N1'-oxide can undergo several chemical reactions:
Common reagents used in these reactions include peracids for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions are carefully controlled to maximize product yield and minimize by-products .
The mechanism of action for 6'-desmethyl-6'-methylhydroxy etoricoxib N1'-oxide involves selective inhibition of cyclooxygenase-2 enzymes, which play a critical role in the inflammatory process by converting arachidonic acid into prostaglandins. By inhibiting this enzyme, the compound reduces inflammation and pain associated with various conditions such as arthritis.
The inhibition process leads to decreased levels of pro-inflammatory mediators, thus alleviating symptoms. Studies have shown that this compound exhibits a higher selectivity for cyclooxygenase-2 over cyclooxygenase-1 compared to other NSAIDs, which contributes to its favorable side effect profile .
Relevant data from studies indicate that the compound maintains stability over extended periods when stored properly .
6'-Desmethyl-6'-methylhydroxy etoricoxib N1'-oxide is primarily studied for its potential therapeutic applications in treating inflammatory diseases such as osteoarthritis and rheumatoid arthritis. Additionally, its unique structural features make it a candidate for further research into novel anti-inflammatory agents with improved selectivity and reduced side effects.
Research continues into its mechanisms and potential applications in other areas such as cancer therapy due to its influence on inflammatory pathways that are often dysregulated in tumor environments .
This comprehensive analysis highlights both the scientific significance and potential applications of 6'-desmethyl-6'-methylhydroxy etoricoxib N1'-oxide within medicinal chemistry and pharmacology.
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4